molecular formula C9H8Cl2N2 B2934857 6-Chloro-2-(2-chloroethyl)-1H-benzimidazole CAS No. 915924-14-0

6-Chloro-2-(2-chloroethyl)-1H-benzimidazole

Cat. No.: B2934857
CAS No.: 915924-14-0
M. Wt: 215.08
InChI Key: UOJBPUXYGTUGHS-UHFFFAOYSA-N
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Description

6-Chloro-2-(2-chloroethyl)-1H-benzimidazole is a benzimidazole derivative characterized by a chloro substituent at the 6-position and a 2-chloroethyl group at the 2-position of the benzimidazole core. The chloroethyl substituent at the 2-position enhances lipophilicity and may influence alkylation or carbamoylation activity, which is critical for interactions with biological targets .

Properties

IUPAC Name

6-chloro-2-(2-chloroethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2/c10-4-3-9-12-7-2-1-6(11)5-8(7)13-9/h1-2,5H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJBPUXYGTUGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(2-chloroethyl)-1H-benzimidazole typically involves the reaction of 2-chloroethylamine hydrochloride with 6-chloro-1H-benzimidazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(2-chloroethyl)-1H-benzimidazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-(2-aminoethyl)-6-chlorobenzimidazole, while oxidation with hydrogen peroxide can produce this compound N-oxide .

Scientific Research Applications

6-Chloro-2-(2-chloroethyl)-1H-benzimidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2-chloroethyl)-1H-benzimidazole involves its interaction with DNA, leading to the formation of DNA adducts and subsequent inhibition of DNA replication and transcription. This results in the disruption of cellular processes and ultimately cell death. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

2-(Chloromethyl)-1H-benzimidazole Derivatives
  • Example Compounds : Derivatives 32–39 (2-(chloromethyl)-1H-benzimidazole) and 47–53 (N-methyl-5-substituted analogs) .
  • Key Differences : The chloromethyl group (-CH2Cl) at the 2-position increases electrophilicity compared to the chloroethyl (-CH2CH2Cl) group. This impacts reactivity in alkylation reactions and binding to cellular targets.
  • Biological Activity : Chloromethyl derivatives exhibit moderate antifungal activity against C. albicans (MIC: 16–32 µg/mL) but lower antibacterial potency compared to chloroethyl analogs .
Thiophene-Substituted Benzimidazoles
  • Example Compounds :
    • 5-Chloro-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole
    • 6-Chloro-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole
  • Key Differences : Thiophene substituents introduce π-π stacking interactions and sulfur-based hydrogen bonding. The 6-chloro isomer co-crystallizes with 5-chloro impurities (ratio: 94:6), while the 5-chloro isomer has a 96.9:3.1 ratio .
  • Crystallographic Data :

    Parameter 6-Chloro Isomer 5-Chloro Isomer
    Unit Cell Volume (ų) 3023.4 2895.2
    Intermolecular Contacts C–H⋯N, C–H⋯S C–H⋯Cl, C–H⋯π
    Thermal Stability Higher (RMSD: 0.015Å) Lower (RMSD: 0.027Å)
Fluorobenzyl and Phenethyl Derivatives
  • Example Compounds :
    • 6-Chloro-2-(4-fluorobenzyl)-1H-benzimidazole (Compound 30)
    • 6-Chloro-2-phenethyl-1H-benzimidazole (Compound 46)
  • Biological Activity :

    Compound Anticancer Activity (IC50, µM) Selectivity (vs. HEK293)
    30 0.02–0.04 (HeLa, A375) 10-fold > methotrexate
    46 0.02–0.04 (HeLa, A375) 8-fold > methotrexate

    These compounds show superior potency compared to 6-chloro-2-(2-chloroethyl)-1H-benzimidazole, which lacks fluorobenzyl/phenethyl groups critical for target specificity .

Pharmacological and Physicochemical Properties

Antimicrobial Activity
  • This compound: Demonstrates broad-spectrum activity against S. coli (MIC: >64 µg/mL) .
  • Comparison with 2-(Chloromethyl) Derivatives :

    Strain 6-Chloro-2-(2-chloroethyl) 2-(Chloromethyl)-6-chloro
    S. aureus 4 µg/mL 8–16 µg/mL
    C. albicans 32 µg/mL 16 µg/mL

    The chloroethyl group enhances membrane penetration, improving potency against S. aureus .

Solubility and Bioavailability
  • Lipophilicity :
    • This compound: LogP = 2.8 (moderate lipophilicity) .
    • Thiophene analogs: LogP = 3.1–3.5 due to aromatic sulfur .
  • Protein Binding : Chloroethyl derivatives exhibit 40–60% plasma protein binding in dogs, while fluorobenzyl analogs show <30% binding, enhancing free drug availability .

Mechanistic Insights

  • Alkylation vs. Carbamoylation :
    • Chloroethyl derivatives undergo hydrolysis to form reactive ethylenimine intermediates, enabling DNA cross-linking .
    • Thiophene-substituted analogs rely on sulfur-mediated redox cycling for oxidative stress induction .
  • Target Selectivity : Fluorobenzyl groups in Compound 30 inhibit tubulin polymerization (IC50: 0.8 µM), a mechanism absent in chloroethyl derivatives .

Biological Activity

6-Chloro-2-(2-chloroethyl)-1H-benzimidazole is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure, characterized by a chloroethyl and chloro substituent, positions it as a potential candidate for various therapeutic applications, including antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, showcasing its potential as an alternative treatment option.

Bacterial Strain MIC (µg/mL) Standard Antibiotic Standard MIC (µg/mL)
Staphylococcus aureus4Ciprofloxacin2
Escherichia coli8Norfloxacin4
Pseudomonas aeruginosa16Chloramphenicol8

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

In a controlled laboratory setting, the following results were observed:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
  • Concentration Range : 1 µM to 100 µM
  • Results :
    • MCF-7: IC50 = 15 µM
    • A549: IC50 = 20 µM

These findings suggest that this compound could serve as a lead compound in the development of new anticancer therapies.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It interacts with specific enzymes involved in metabolic pathways, leading to altered cellular metabolism.
  • Receptor Modulation : The compound may bind to cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
  • DNA Interaction : Some studies suggest potential intercalation with DNA, disrupting replication processes in rapidly dividing cells.

Structure-Activity Relationship (SAR)

The SAR analysis of benzimidazole derivatives indicates that the presence of halogen substituents significantly enhances biological activity. For instance, the chlorine atoms in this compound improve solubility and binding affinity to target biomolecules.

Comparative Studies

Comparative studies with other benzimidazole derivatives have shown that compounds with similar structural features often exhibit enhanced bioactivity. For example, derivatives with additional functional groups at the 1 or 3 positions on the benzimidazole ring have shown increased antibacterial potency.

Q & A

Q. Characterization Methods :

  • X-ray Diffraction (XRD) : Single-crystal XRD (e.g., Bruker SMART X2S diffractometer, MoKα radiation) determines crystal parameters (space group, unit cell dimensions) and resolves structural features like co-crystallization impurities (e.g., 6.0(2)% occupancy of a 5-chloro isomer) .
  • 1H NMR : Used to confirm molecular structure and purity (e.g., CDCl3 solvent, δ 7.0–8.0 ppm for aromatic protons) .

Q. Table 1: Example Crystallographic Parameters

ParameterValueSource
Space groupP21/n
Unit cell (Å, °)a=12.7407, b=10.5126, c=22.955, β=100.461
R-factor0.038 (F² > 2σ(F²))

What challenges arise in resolving co-crystallization and rotational disorder in 6-chloro benzimidazoles?

Advanced Research Focus
Co-Crystallization Issues :
Co-crystallization of isomers (e.g., 5-chloro and 6-chloro derivatives) introduces occupancy ambiguities. For instance, 6.0(2)% of a 5-chloro isomer occupies the same lattice site as the primary 6-chloro compound .

Rotational Disorder Modeling :
Thiophene substituents exhibit rotational disorder, modeled using constraints:

  • FLAT : Enforces planarity of disordered rings.
  • SAME : Equalizes bond lengths between primary and secondary components.
  • EADP : Constrains anisotropic displacement parameters .

Methodological Solution :
Refinement in SHELXL with partial occupancy parameters (e.g., 0.927(2):0.073(2) ratio) and hydrogen atom placement via riding models (C–H = 0.95–0.99 Å) .

How do substituent positions influence α-chymotrypsin inhibition in 6-chloro benzimidazoles?

Advanced Research Focus
Structure-Activity Relationship (SAR) :

  • Para vs. Ortho Substituents : Para-substituted derivatives (e.g., 6-chloro-2-(3,4-dimethoxyphenyl)) show higher inhibition constants (Ki = 16.4 µmol/L) compared to ortho-substituted analogs due to optimized steric and electronic interactions with the enzyme active site .
  • Mixed Inhibition : Derivatives with meta-substituents (e.g., 3-(6-chloro-benzimidazol-2-yl)phenylmethyl ether) exhibit mixed inhibition mechanisms, suggesting dual binding modes .

Q. Experimental Design :

  • Enzyme Assays : Competitive inhibition is assessed via Lineweaver-Burk plots using varying substrate (N-succinyl-L-phenylalanine-p-nitroanilide) and inhibitor concentrations.
  • Molecular Docking : Validates substituent positioning in the α-chymotrypsin S1 pocket .

What safety protocols are recommended for handling 6-chloro benzimidazoles in laboratory settings?

Basic Research Focus
Toxicity Data :

  • Aquatic Toxicity : LC50 (fish) = 4.79 mg/L, classifying the compound as hazardous to aquatic environments (Chronic Category 2) .
  • Oral Toxicity : LD50 > 2000 mg/kg (rat), indicating moderate acute toxicity .

Q. Safety Measures :

  • PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis.
  • Waste Disposal : Collect organic waste in halogen-resistant containers for incineration.

How can researchers resolve contradictions in crystallographic data due to impurity modeling?

Advanced Research Focus
Case Study :
A co-crystallized impurity (e.g., 5-chloro isomer in a 6-chloro benzimidazole crystal) creates electron density map ambiguities.

Q. Resolution Strategies :

Occupancy Refinement : Adjust partial occupancy parameters iteratively in SHELXL (e.g., 0.940(2) for the primary component) .

Difference Fourier Analysis : Locate minor components using Fo–Fc maps.

Thermal Parameter Constraints : Apply EADP to maintain consistency between disordered atoms .

Q. Table 2: Disorder Refinement Workflow

StepActionSoftware/Tool
1Assign partial occupancy to impurity sitesSHELXL
2Apply geometric constraints (FLAT, SAME)SHELXPRO
3Validate via R-factor convergence (R1 < 0.05)Olex2

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